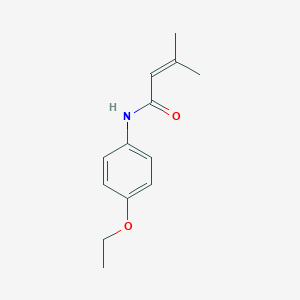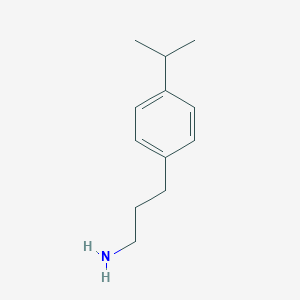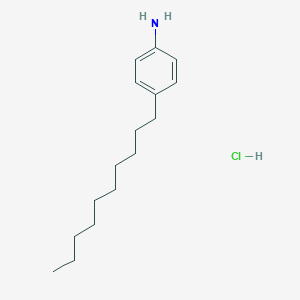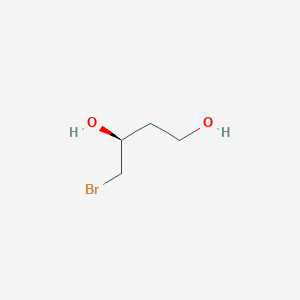
2-(3-(Hydroxymethyl)phenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epithalon, also known as epitalon, is a synthetic tetrapeptide composed of four amino acids: alanine, glutamic acid, aspartic acid, and glycine. It was first discovered in the late 1980s by Professor Vladimir Khavinson from the St. Petersburg Institute of Bioregulation and Gerontology in Russia. Epithalon is known for its potential anti-aging properties and its ability to activate telomerase, an enzyme that elongates telomeres, thereby promoting cellular longevity .
準備方法
Synthetic Routes and Reaction Conditions: Epithalon is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin.
Industrial Production Methods: Industrial production of epithalon follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .
化学反応の分析
Types of Reactions: Epithalon undergoes various chemical reactions, including:
Oxidation: Epithalon can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Epithalon can participate in substitution reactions where one amino acid residue is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents in the presence of a base.
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Conversion of disulfide bonds to free thiol groups.
Substitution: Modified peptides with altered amino acid sequences
科学的研究の応用
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating the cell cycle and promoting telomere elongation.
Medicine: Explored for its potential anti-aging effects, including its ability to enhance telomerase activity and extend cellular lifespan. It has also shown promise in reducing oxidative stress and inflammation.
Industry: Utilized in the development of anti-aging and regenerative therapies
作用機序
Epithalon exerts its effects primarily through the upregulation of telomerase activity. Telomerase is an RNA-dependent polymerase that elongates telomeres by adding tandem repeats to the ends of chromosomes. This process helps maintain the length of telomeres, which are critical for cellular replication and longevity. By preventing the shortening of telomeres, epithalon promotes indefinite cellular proliferation and delays the aging process. Additionally, epithalon has been shown to exert antioxidant effects, reducing cytotoxicity caused by reactive oxygen species and protecting DNA from damage .
類似化合物との比較
Epithalon is unique in its ability to activate telomerase and promote telomere elongation. Similar compounds include:
Thymalin: A peptide derived from the thymus gland, known for its immunomodulatory effects.
Epithalamin: A naturally occurring polypeptide from the pineal gland, which shares similar anti-aging properties with epithalon.
Telomerase activators: Other compounds that activate telomerase, such as certain small molecules and peptides, but may not have the same specificity and efficacy as epithalon
特性
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6,11H,4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIGUBDBBSHGPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622022 |
Source


|
| Record name | [3-(Hydroxymethyl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177665-49-5 |
Source


|
| Record name | [3-(Hydroxymethyl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

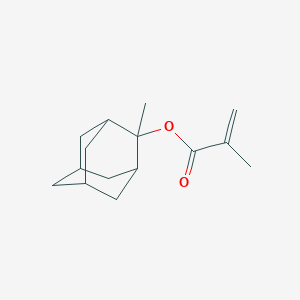
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B65376.png)
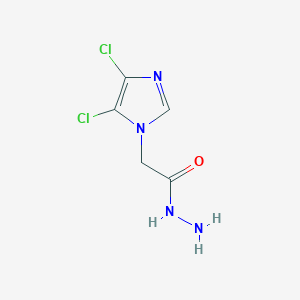
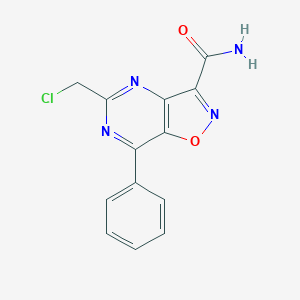
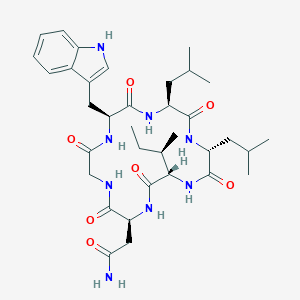
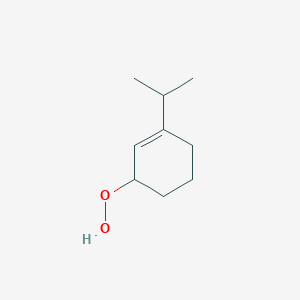
![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)

